

# Trimethylsilyl Methacrylate: A Technical Guide for Advanced Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trimethylsilyl methacrylate*

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This technical whitepaper provides a comprehensive overview of **Trimethylsilyl Methacrylate** (TMSMA), a versatile monomer crucial for the development of advanced materials in the biomedical and drug delivery fields. Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and applications of TMSMA, with a focus on its role in creating innovative polymers for sophisticated applications.

## Core Compound Identification

CAS Number: 13688-56-7

Molecular Formula: C<sub>7</sub>H<sub>14</sub>O<sub>2</sub>Si

Molecular Weight: 158.27 g/mol

## Physicochemical and Quantitative Data

The following table summarizes the key physical and chemical properties of **Trimethylsilyl Methacrylate**, providing essential data for experimental design and implementation.

Property	Value
Appearance	Colorless to slightly yellow liquid
Density	0.89 g/mL at 25 °C
Boiling Point	51-51.5 °C at 20 mmHg
Refractive Index	n <sub>20/D</sub> 1.415
Vapor Pressure	<5 mmHg at 25 °C
Flash Point	32 °C (closed cup)

## Synthesis of Trimethylsilyl Methacrylate

The synthesis of **Trimethylsilyl Methacrylate** can be achieved through several routes. A common laboratory-scale method involves the reaction of a silylated alcohol with methacryloyl chloride. Below is a representative experimental protocol.

### Experimental Protocol: Synthesis of 2-Trimethylsilyl-2-propyl Methacrylate

This protocol outlines the synthesis of a related compound, 2-trimethylsilyl-2-propyl methacrylate, which follows a similar principle to other silylated methacrylates.

#### Materials:

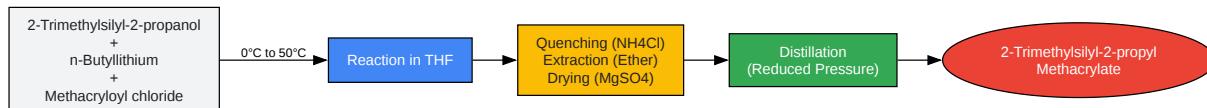
- 2-Trimethylsilyl-2-propanol
- n-Butyllithium (n-BuLi) in a suitable solvent (e.g., 1.5M solution)
- Methacryloyl chloride
- Tetrahydrofuran (THF), anhydrous
- Ammonium chloride (NH<sub>4</sub>Cl) solution, aqueous
- Diethyl ether

- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous

Procedure:

- Dissolve 2-trimethylsilyl-2-propanol (93 mmol) in 100 ml of anhydrous THF in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C using an ice bath.
- Slowly add n-butyllithium (102.3 mmol) to the solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Cool the mixture back down to 0°C.
- Slowly add methacryloyl chloride (111.6 mmol) to the reaction mixture.
- Allow the mixture to warm to room temperature and stir for 10 minutes.
- Heat the reaction mixture to 50°C and maintain stirring for 1 hour.
- Remove the THF solvent using a rotary evaporator.
- Quench the reaction by adding an aqueous solution of  $\text{NH}_4\text{Cl}$ .
- Extract the aqueous phase with diethyl ether.
- Combine the organic extracts and wash them with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution to obtain the crude product.
- Purify the crude product by distillation under reduced pressure to yield the final product.[\[1\]](#)

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 2-trimethylsilyl-2-propyl methacrylate.

## Applications in Research and Development

**Trimethylsilyl methacrylate** is a valuable monomer in polymer chemistry, particularly for applications requiring high oxygen permeability and biocompatibility.

### Biomedical Devices: Contact Lenses

Polymers and copolymers of silylated methacrylates are extensively used in the contact lens industry. The incorporation of silicon-containing monomers like 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS) significantly enhances the oxygen permeability of hydrogel lenses, which is critical for maintaining corneal health during extended wear.[2] These materials allow for the design of soft, flexible lenses that are comfortable for the user while ensuring adequate oxygen supply to the eye.[2][3]

### Tissue Engineering and Regenerative Medicine

In the field of tissue engineering, polymers derived from silylated methacrylates are used to create scaffolds that support cell growth and tissue regeneration. For instance, hybrids of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) and polyhedral oligomeric silsesquioxanes (POSS) have been synthesized to form macroporous scaffolds. These scaffolds are designed to mimic the extracellular matrix, providing a suitable environment for bone replacement and repair.[4] The polymerization of TMSPMA can be controlled using techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymer architectures for these applications.[4]

### Drug Delivery Systems

While **trimethylsilyl methacrylate** itself is not typically a drug delivery agent, the polymers synthesized from it can be designed as carriers for therapeutic agents. The ability to copolymerize silylated methacrylates with functional monomers allows for the creation of materials with specific properties, such as stimuli-responsiveness or targeted delivery capabilities. For example, copolymers of methacrylic acid and **trimethylsilyl methacrylate** can be used to create pH-sensitive systems.<sup>[5]</sup>

## Experimental Protocols for Polymerization and Characterization

### Atom Transfer Radical Polymerization (ATRP) of TMSPMA

#### Materials:

- 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
- Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
- Ethanolic solution

#### Procedure:

- Prepare an ethanolic solution of TMSPMA.
- Add a photoinitiator (2 wt%) to the solution.
- For scaffold fabrication, inject the resulting solution into a template, such as a mold filled with granulated sugar.
- Irradiate the sample with UV light (e.g., using a BlueWave® 75W UV Light Curing Spot Lamp) for a short duration (e.g., 5 seconds) to initiate polymerization.<sup>[4]</sup>

## Characterization of Polymers

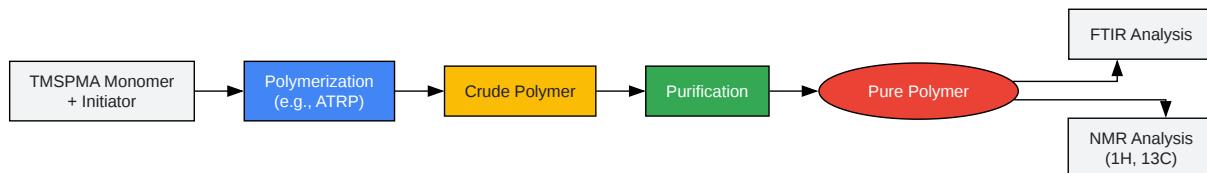
#### Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Place a small drop of the purified liquid polymer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over a range of  $4000\text{--}600\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded first for baseline correction.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified polymer in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz). Use standard parameters and reference chemical shifts to tetramethylsilane (TMS) at 0.00 ppm.[6]

## Polymerization and Characterization Workflow



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Caption: General workflow for the polymerization and characterization of TMSPMA.

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- To cite this document: BenchChem. [Trimethylsilyl Methacrylate: A Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080128#trimethylsilyl-methacrylate-cas-number-and-molecular-weight>]

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